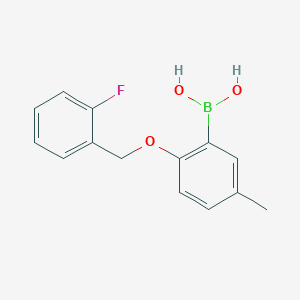
2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid
Vue d'ensemble
Description
The compound “2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom. They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds, which makes them useful in a variety of chemical and biological applications .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorophenylmethoxy group and a methyl group .Chemical Reactions Analysis
Boronic acids are known to undergo a variety of chemical reactions. They can form boronate esters with diols, which is a reaction commonly used in organic synthesis and in the detection of sugars. They can also participate in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, boronic acids are typically solid at room temperature, and they have relatively high melting points. They are also generally stable in the presence of air and moisture .Applications De Recherche Scientifique
Fluorescence Quenching Mechanism
The fluorescence quenching of boronic acid derivatives, closely related to 2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid, has been studied using steady-state fluorescence measurements. These studies provide insight into the quenching mechanisms of such compounds, suggesting a static quenching mechanism in diffusion-limited reactions (Geethanjali, Nagaraja, & Melavanki, 2015).
Enantioselective Recognition
Research into 1,8-bis[5'(2'-hydroxy-4'-methylbiphenyl)]naphthalene, synthesized from similar phenylboronic acids, demonstrates its potential as a circular dichroism sensor for detecting a range of chiral amines. This indicates its application in enantioselective recognition in biochemical contexts (Ghosn & Wolf, 2011).
Suzuki Cross-Coupling Reactions
The palladium-catalyzed Suzuki cross-coupling reaction, involving phenylboronic acids, leads to the synthesis of various thiophene derivatives. These derivatives have shown potential in hemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting their use in medicinal applications (Ikram et al., 2015).
Cascade Reactions for Emissive Fluorophores
The Pd(II)-catalyzed cascade reactions of certain chalcones with arylboronic acids result in the formation of benzofuro[2,3-c]pyridine skeletons. This process, involving compounds related to 2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid, offers a pathway to new classes of emissive fluorophores (Xiong et al., 2019).
Antiproliferative Potential in Cancer Cells
Research on simple phenylboronic acid derivatives, including those similar to 2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid, has revealed significant antiproliferative effects against various cancer cell lines. This suggests their potential application in cancer treatment (Psurski et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-[(2-fluorophenyl)methoxy]-5-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BFO3/c1-10-6-7-14(12(8-10)15(17)18)19-9-11-4-2-3-5-13(11)16/h2-8,17-18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJJXNYJXSFEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCC2=CC=CC=C2F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655858 | |
| Record name | {2-[(2-Fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid | |
CAS RN |
1256358-51-6 | |
| Record name | Boronic acid, B-[2-[(2-fluorophenyl)methoxy]-5-methylphenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(2-Fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Methylcyclohexyl)oxy]propanoic acid](/img/structure/B1438100.png)

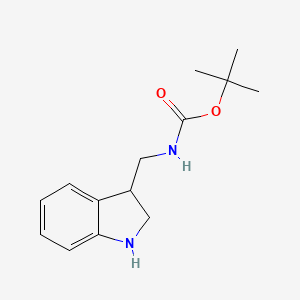
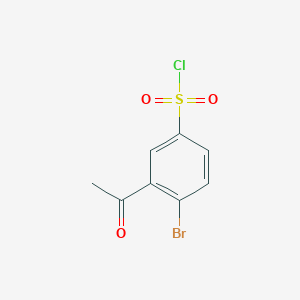
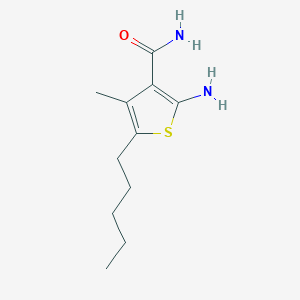

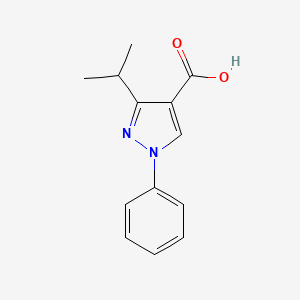
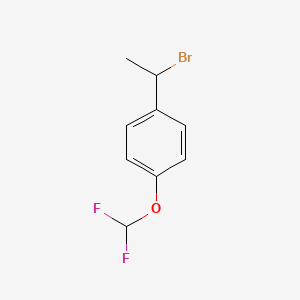
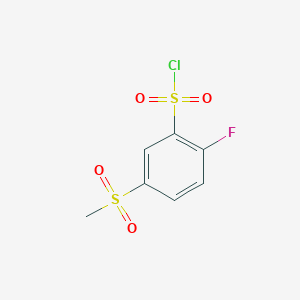
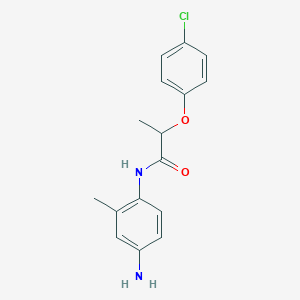
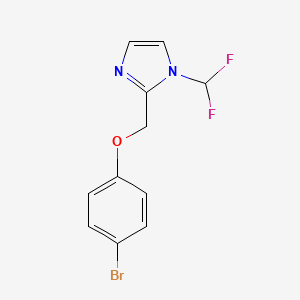
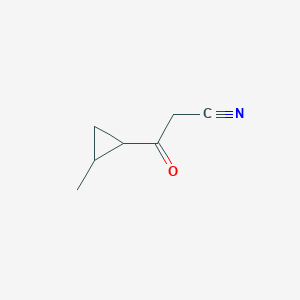
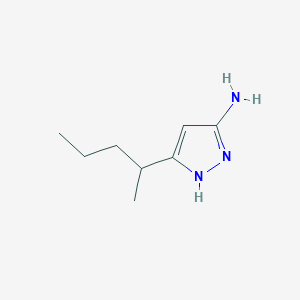
![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide](/img/structure/B1438122.png)